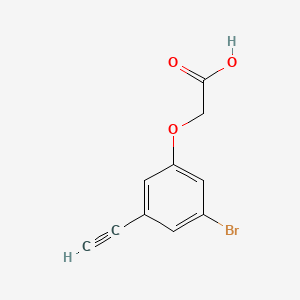
2-(3-Bromo-5-ethynylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-ethynylphenoxy)acetic acid is an organic compound with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a phenoxyacetic acid moiety. It is a derivative of phenoxyacetic acid, which is known for its applications in various chemical and biological fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-ethynylphenol using bromine in the presence of a suitable solvent and catalyst . The resulting 3-bromo-5-ethynylphenol is then reacted with chloroacetic acid under basic conditions to yield 2-(3-Bromo-5-ethynylphenoxy)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethynylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-ethynylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Coupling: Products include biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-ethynylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-ethynylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups can participate in various biochemical reactions, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetic acid: A simpler analog with a bromine atom and acetic acid moiety.
3-Bromo-5-ethynylphenol: A precursor in the synthesis of 2-(3-Bromo-5-ethynylphenoxy)acetic acid.
Phenoxyacetic acid: The parent compound with a phenoxy group attached to acetic acid.
Uniqueness
This compound is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H7BrO3 |
|---|---|
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
2-(3-bromo-5-ethynylphenoxy)acetic acid |
InChI |
InChI=1S/C10H7BrO3/c1-2-7-3-8(11)5-9(4-7)14-6-10(12)13/h1,3-5H,6H2,(H,12,13) |
Clave InChI |
SABGSBHXKFVPSI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)Br)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
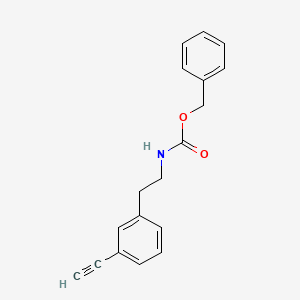
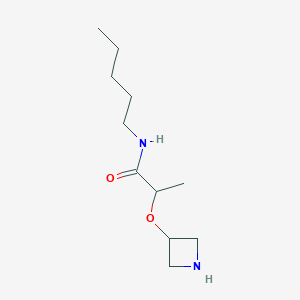
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
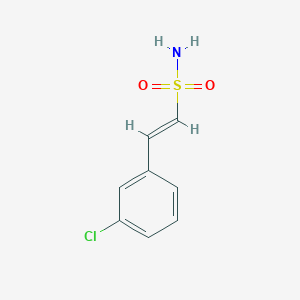
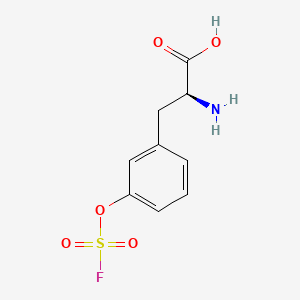
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)
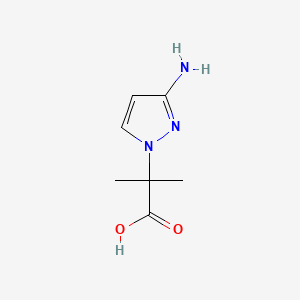

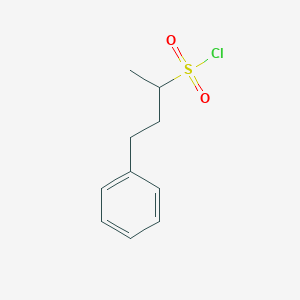
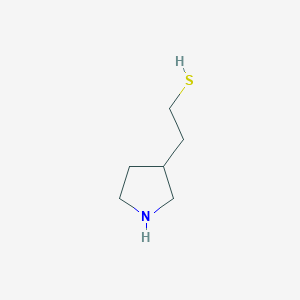
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
